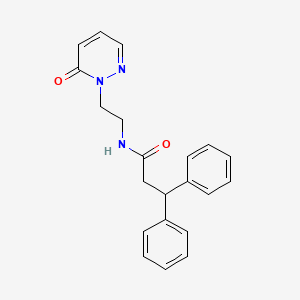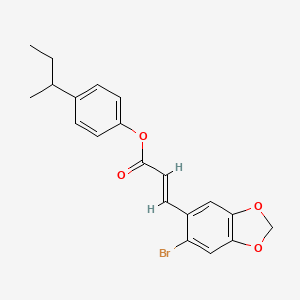
4-(sec-butyl)phenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(sec-butyl)phenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized through various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Compounds containing elements such as sec-butyl groups, bromo-benzodioxoles, and propenoates are often subjects of chemical synthesis studies aimed at creating novel organic molecules. For instance, research has shown that α,ω-(Phenylseleno) carbonyl compounds can be converted into substances that undergo sequential ring-closing metathesis and radical cyclization, affording bicyclic products (Clive & Cheng, 2001). This indicates a potential for creating complex molecular architectures from simple precursors, which could be relevant for the synthesis of novel compounds with unique properties.
Materials Science and Liquid Crystals
In the realm of materials science, specific structural motifs found in the compound of interest, such as phenyl groups and propenoate units, have been utilized in the synthesis of liquid crystals. For example, azo phenols mesogenic groups have been synthesized and tested for their efficiency as antioxidants for lubricating base oils, showing that molecular design can significantly impact the oxidative stability of materials (Ashmawy et al., 2017). This suggests that compounds with similar structural features might find applications in enhancing the performance of industrial materials.
Antioxidant Properties
The presence of bromo-benzodioxole and phenyl groups in a compound can also imply potential antioxidant properties. Research on maple syrup phytochemicals, for example, has identified a variety of phenolic compounds with antioxidant activities (Li & Seeram, 2010). While this study does not directly relate to synthetic compounds, it highlights how structural components like benzodioxoles and phenyl groups contribute to antioxidant capacity, suggesting possible research avenues for synthetic analogs.
Pharmaceutical Intermediates
Compounds featuring sec-butylphenyl and benzodioxolyl groups might serve as intermediates in the synthesis of pharmaceuticals. For example, synthesis techniques involving liquid–liquid–liquid phase-transfer catalysis have been developed for the efficient and selective production of pharmaceutical intermediates, demonstrating the importance of molecular design in achieving desired reactivity and selectivity (Yadav & Sowbna, 2012).
Propiedades
IUPAC Name |
(4-butan-2-ylphenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO4/c1-3-13(2)14-4-7-16(8-5-14)25-20(22)9-6-15-10-18-19(11-17(15)21)24-12-23-18/h4-11,13H,3,12H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHIXLJLYLNLHK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC(=O)C=CC2=CC3=C(C=C2Br)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=CC3=C(C=C2Br)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(sec-butyl)phenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

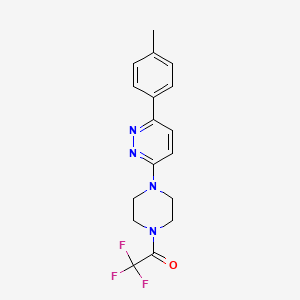


![8-Oxabicyclo[3.2.1]octane-3-carbaldehyde](/img/structure/B2684132.png)
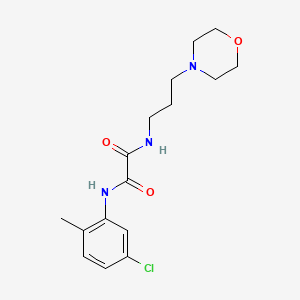
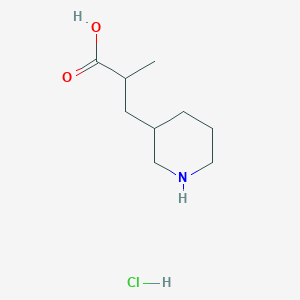
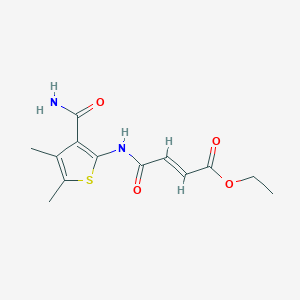
![1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]urea](/img/structure/B2684138.png)
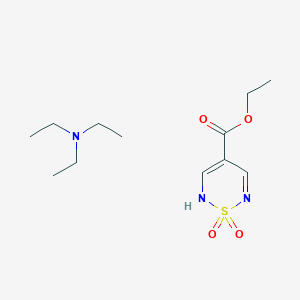
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2684143.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2684144.png)

